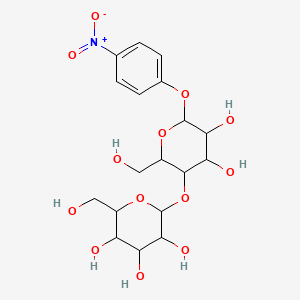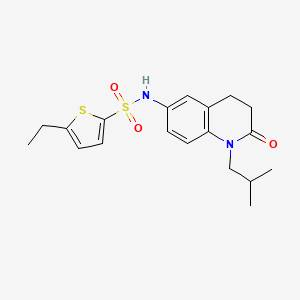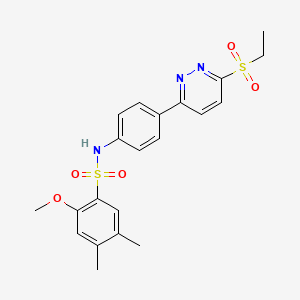![molecular formula C13H9ClN2O2 B2634721 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-ol CAS No. 2089256-07-3](/img/structure/B2634721.png)
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-ol, also known as CMON, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMON is a heterocyclic compound that contains both a naphthalene ring and an oxadiazole ring. It has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Anticancer Properties
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-ol and its derivatives have been studied for their potential anticancer properties. A study utilized o-phenylenediamine and naphthalene-1-acetic acid/2-naphthoxyacetic acid to synthesize 1,3,4-oxadiazole derivatives. These compounds underwent in vitro anticancer evaluation, revealing significant activity against various cancer cell lines, particularly breast cancer (Salahuddin et al., 2014). Furthermore, another study synthesized 2-chloroquinoline-3-carbaldehyde derivatives with demonstrated antibacterial and anticancer effects on various cancer cell lines, including CNS and renal cancers (Salahuddin, Mazumder, & Shaharyar, 2014).
Antiviral Activity
Certain derivatives of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-ol have displayed antiviral activities. Compounds were synthesized and tested against viruses like HCV and HIV, showing varying degrees of inhibitory actions. For instance, sugar hydrazones were prepared and evaluated for their antiviral activity against HIV, showing moderate to high antiviral activity (El‐Sayed et al., 2009); (El‐Sayed et al., 2010).
Pharmacological Potential
Studies have assessed the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for various therapeutic effects. These compounds were evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Specific compounds demonstrated binding and moderate inhibitory effects in all assays, and some showed high analgesic and anti-inflammatory effects (Faheem, 2018).
Anticonvulsant Activity
The anticonvulsant activities of certain derivatives were investigated using various models. These studies aimed to establish structure-activity relationships among synthesized compounds. Some compounds were found to be active in the maximal electroshock seizure model, and GABA assay was used to confirm the mode of action for selected active compounds (Rajak et al., 2010).
Optical and Electronic Properties
Derivatives of 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-ol have been investigated for their optical and electronic properties, with potential applications in materials science. For instance, studies on novel aromatic oligomers and polymers containing 1,3,4-oxadiazole units explored their potential for application in organic light-emitting diodes as efficient blue emitters due to the tuning of the optical and electronic properties (Lei-Jiao Li et al., 2008).
properties
IUPAC Name |
3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-12-15-16-13(18-12)9-5-8-3-1-2-4-10(8)11(17)6-9/h1-6,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWCHXBUTNQTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)C3=NN=C(O3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B2634638.png)
![7-(2-methoxyethyl)-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634639.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2634640.png)



![N-(4-methoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2634647.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2634648.png)
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2634652.png)




